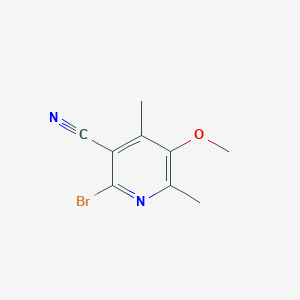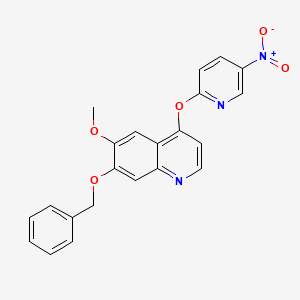![molecular formula C16H23N3S B13886123 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene moiety linked to a piperazine ring, which is further connected to a butan-1-amine chain. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine typically involves the reaction of 1-benzothiophen-4-yl-piperazine with butan-1-amine under specific conditions. One common method includes:
Reacting 1-benzothiophen-4-yl-piperazine with butan-1-amine: This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Purification: The resulting product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine involves its interaction with various molecular targets. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also antagonizing serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, which can influence mood, cognition, and behavior .
Comparación Con Compuestos Similares
Similar Compounds
Brexpiprazole: A similar compound with a benzothiophene moiety and piperazine ring, used as an antipsychotic agent.
Aripiprazole: Another antipsychotic with a similar mechanism of action but different chemical structure.
Uniqueness
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H23N3S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C16H23N3S/c17-7-1-2-8-18-9-11-19(12-10-18)15-4-3-5-16-14(15)6-13-20-16/h3-6,13H,1-2,7-12,17H2 |
Clave InChI |
QOVXKOQNCJXWOT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCN)C2=C3C=CSC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)




![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)




![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)

![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
